molecular formula C7H5N3S B11814691 5-(Pyrimidin-2-yl)thiazole

5-(Pyrimidin-2-yl)thiazole

Cat. No.: B11814691
M. Wt: 163.20 g/mol
InChI Key: JAAWHROJHURLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyrimidin-2-yl)thiazole is a heterocyclic compound that features both a pyrimidine ring and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the nitrogen atoms in the pyrimidine ring, contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrimidin-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyrimidine with α-haloketones in the presence of a base. For example, the reaction of 2-aminopyrimidine with 2-bromoacetophenone in ethanol and triethylamine can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrimidin-2-yl)thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives.

Scientific Research Applications

5-(Pyrimidin-2-yl)thiazole has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of 5-(Pyrimidin-2-yl)thiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Similar in structure but contains a pyridine ring instead of a thiazole ring.

    Thiazolo[4,5-b]pyridine: A fused heterocyclic compound with a similar thiazole-pyridine structure.

    2-(Pyridin-2-yl)thiazole: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

5-(Pyrimidin-2-yl)thiazole is unique due to the presence of both pyrimidine and thiazole rings, which confer distinct chemical properties and biological activities. The combination of these two heterocycles allows for versatile reactivity and the potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C7H5N3S

Molecular Weight

163.20 g/mol

IUPAC Name

5-pyrimidin-2-yl-1,3-thiazole

InChI

InChI=1S/C7H5N3S/c1-2-9-7(10-3-1)6-4-8-5-11-6/h1-5H

InChI Key

JAAWHROJHURLSG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CN=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.